molecular formula C13H10INO3 B3118997 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate CAS No. 245039-49-0

2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate

Cat. No.: B3118997
CAS No.: 245039-49-0
M. Wt: 355.13 g/mol
InChI Key: FFUWXMKISVSXIG-UHFFFAOYSA-N
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Description

2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a methoxybenzenecarboxylate group. This compound has garnered attention due to its potential biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate typically involves the reaction of 2-iodopyridine with 4-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield .

Chemical Reactions Analysis

2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.

    Medicine: It is investigated for its potential use in the treatment of diseases due to its unique chemical properties.

    Industry: The compound is utilized in the development of catalysts and other industrial chemicals, contributing to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxybenzenecarboxylate group further enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate can be compared with similar compounds such as:

    2-Iodo-3-pyridinyl benzoate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    3-Iodo-2-pyridinyl 4-methoxybenzenecarboxylate: The position of the iodine atom is different, potentially leading to variations in reactivity and applications.

    2-Bromo-3-pyridinyl 4-methoxybenzenecarboxylate: The bromine atom may alter the compound’s reactivity and interaction with molecular targets compared to the iodine atom.

Properties

IUPAC Name

(2-iodopyridin-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO3/c1-17-10-6-4-9(5-7-10)13(16)18-11-3-2-8-15-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUWXMKISVSXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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